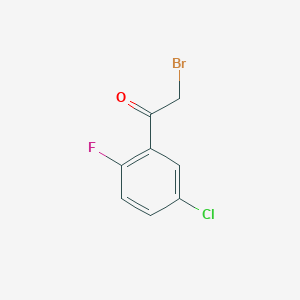

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

Description

BenchChem offers high-quality 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(5-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHKWCFGQAYBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a halogenated phenacyl bromide derivative of significant interest in synthetic and medicinal chemistry. Its trifunctional nature, featuring a reactive α-bromoketone, a metabolically robust chlorofluorophenyl ring, and sites for further functionalization, establishes it as a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, and its applications as a key intermediate in the development of novel therapeutic agents. Analytical characterization techniques and critical safety and handling protocols are also discussed to provide a complete resource for researchers and drug development professionals.

Compound Identification and Core Data

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a substituted acetophenone that serves as a versatile reagent in organic synthesis. Its identity is established by several key identifiers.

| Identifier | Value | Source |

| CAS Number | 725743-40-8 | [1] |

| Molecular Formula | C₈H₅BrClFO | [1] |

| Molecular Weight | 251.48 g/mol | [1] |

| Synonyms | 2-bromo-1-(5-chloro-2-fluorophenyl)ethan-1-one | [1] |

| InChI | 1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | [1] |

| InChIKey | KHHKWCFGQAYBFK-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD13194238 | [1] |

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Notes |

| Appearance | Off-white to light yellow solid | Based on typical appearance of similar compounds.[2] |

| Purity | Typically ≥96% | Commercially available purity levels.[1] |

| Storage | Refrigerated, in a dry, tightly closed container | Recommended to prevent degradation.[1][3] |

| Solubility | Soluble in organic solvents like ethyl acetate and dichloromethane. | Inferred from common synthesis and purification solvents.[4] |

Synthesis and Mechanistic Insights

The primary route for synthesizing 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is the selective α-bromination of its precursor, 1-(5-chloro-2-fluorophenyl)ethanone. This reaction is a cornerstone of synthetic chemistry, allowing for the introduction of a reactive bromine atom adjacent to a carbonyl group.

Synthetic Pathway

The bromination can be effectively achieved using various brominating agents. A common and efficient method involves the use of copper(II) bromide in a suitable solvent mixture, which offers good yields and selectivity.

Caption: General workflow for the synthesis of the title compound.

Reaction Mechanism

The reaction likely proceeds through an enol or enolate intermediate. The copper(II) bromide acts as both a source of bromine and a Lewis acid catalyst to promote enolization of the ketone. The enol then attacks a bromine atom, leading to the α-brominated product and copper(I) bromide.

Experimental Protocol

This protocol is a representative procedure based on established methods for α-bromination of acetophenones.[4]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(5-chloro-2-fluorophenyl)ethanone (1 equivalent).

-

Reagent Addition: Add a suitable solvent, such as ethyl acetate (EtOAc) or a mixture of EtOAc and chloroform.[4] Add copper(II) bromide (CuBr₂) (2.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 60-80°C) and stir vigorously for 12-16 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated copper(I) bromide and other insoluble materials.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether or hexane to yield the pure product.[4]

-

Verification: Confirm the structure and purity of the final compound using NMR, IR, and mass spectrometry.

Reactivity and Applications in Drug Development

The synthetic utility of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone stems from the high reactivity of its α-bromo ketone functional group, making it an excellent electrophile. This feature allows it to serve as a versatile building block for constructing more complex molecules.

The presence of both chlorine and fluorine atoms on the phenyl ring is particularly significant in medicinal chemistry. Halogenation is a common strategy to enhance key drug properties such as:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.[5][6]

-

Lipophilicity: Halogens increase lipophilicity, which can improve membrane permeability and bioavailability.[5]

-

Binding Affinity: The electronegative fluorine atom can participate in favorable interactions with biological targets like enzymes and receptors.[6]

This compound is a key intermediate in the synthesis of various pharmaceutical classes, including anti-inflammatory, analgesic, and enzyme-inhibiting agents.[7]

Caption: Role as a versatile intermediate in synthetic pathways.

Analytical Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral data for 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone are as follows:

-

¹H NMR: The spectrum would show signals for the aromatic protons and the methylene protons. The two protons of the -CH₂Br group would appear as a singlet around δ 4.4-4.6 ppm.[8][9] The three aromatic protons would appear as complex multiplets in the δ 7.3-7.8 ppm region, with coupling patterns influenced by the chlorine and fluorine substituents.

-

¹³C NMR: The carbonyl carbon (C=O) is expected to resonate around δ 190 ppm. The methylene carbon (-CH₂Br) would appear around δ 30-35 ppm.[8][9] The aromatic carbons would show multiple signals in the δ 115-165 ppm range, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two halogen atoms, bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1690-1710 cm⁻¹.[9]

Safety and Handling

Compounds of this class (α-haloketones) are hazardous and must be handled with extreme care. They are potent lachrymators and are corrosive.[3][10]

| GHS Information | Details |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[10][11][12] H335: May cause respiratory irritation. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up.[3][11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[13]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is high, use a full-face respirator with an appropriate cartridge.[11]

First-Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][11]

References

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem . National Center for Biotechnology Information. [Link]

-

2-Bromo-1-(2-fluorophenyl)ethanone - [B48254] . Synthonix. [Link]

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information . Royal Society of Chemistry. [Link]

-

Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols . The Royal Society of Chemistry. [Link]

- 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

-

2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem . National Center for Biotechnology Information. [Link]

-

2-Bromo-1-[2-chloro-4-methyl-5-(trifluoromethyl)phenyl]ethanone . AOBChem. [Link]

-

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone . MySkinRecipes. [Link]

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... . ResearchGate. [Link]

-

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem . National Center for Biotechnology Information. [Link]

-

2-Bromo-1-(2-fluorophenyl)ethanone . Oakwood Chemical. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings . ACS Publications. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . PubMed. [Link]

-

BROMO-2′′-CHLOROETHENYL)-BIS-(5-FLUOROURACIL) AS THE ACTIVE ANTITUMOR AGENT FOR SARCOMA 180 . CBU International Conference Proceedings. [Link]

Sources

- 1. 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone | 725743-40-8 [sigmaaldrich.com]

- 2. 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone [myskinrecipes.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

Physicochemical Properties and Characterization of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

[1]

Executive Summary

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone (CAS: 725743-40-8) is a specialized

This guide provides a rigorous technical analysis of its physicochemical profile, reactivity patterns, and handling protocols. It addresses the specific challenges posed by the 5-chloro-2-fluoro substitution pattern, which modulates both the electronic environment of the carbonyl group and the lipophilicity of the final drug candidate.

Chemical Identity & Structural Analysis[3]

The compound features a phenacyl bromide core decorated with halogen atoms at the 2- (fluoro) and 5- (chloro) positions.[3][4] This substitution pattern is non-trivial; the ortho-fluorine atom exerts a significant inductive effect (-I), increasing the electrophilicity of the carbonyl carbon while simultaneously influencing the metabolic stability of the phenyl ring in downstream APIs.

| Attribute | Specification |

| IUPAC Name | 2-Bromo-1-(5-chloro-2-fluorophenyl)ethan-1-one |

| Common Synonyms | |

| CAS Number | 725743-40-8 |

| Molecular Formula | C |

| Molecular Weight | 251.48 g/mol |

| SMILES | O=C(CBr)C1=C(F)C=CC(Cl)=C1 |

| Structural Class |

Structural Diagram

The following diagram illustrates the core connectivity and key reactive sites:

Figure 1: Functional decomposition of the molecule highlighting reactive centers and SAR (Structure-Activity Relationship) determinants.[3][5][6]

Physicochemical Profile

The physical state of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is governed by the disruption of crystal packing due to the ortho-fluorine atom. While many phenacyl bromides are high-melting solids, this analog often presents as a low-melting solid or semi-solid oil at room temperature, necessitating cold storage.

Quantitative Data Table

| Property | Value / Description | Note |

| Physical State | Off-white low-melting solid or oil | Tendency to supercool; melts near RT (~30–45°C predicted based on analogs). |

| Boiling Point | >250°C (Decomposes) | Do not distill at atmospheric pressure. |

| Solubility | Soluble in DCM, EtOAc, THF, MeCN | Hydrophobic; insoluble in water. |

| LogP (Predicted) | ~2.8 – 3.2 | Highly lipophilic due to halogenation. |

| pKa | N/A (Non-ionizable core) | |

| Hygroscopicity | Low to Moderate | Hydrolytically unstable in wet solvents. |

| Lachrymator | YES | Potent tear-inducing agent.[7] Handle in fume hood. |

Reactivity & Stability Mechanisms

Primary Reactivity: Nucleophilic Substitution ( )

The C-Br bond is exceptionally labile due to the adjacent carbonyl group, which stabilizes the transition state. This makes the compound a potent alkylating agent.

-

Reaction with Amines: Forms

-aminoketones (precursors to morpholines/piperazines). -

Reaction with Thioamides/Thioureas: The Hantzsch Thiazole Synthesis is the most common application.

Stability Concerns

-

Hydrolysis: In the presence of moisture and base, the C-Br bond hydrolyzes to form the

-hydroxy ketone. -

Photolysis: The C-Br bond is photosensitive. Prolonged exposure to light causes homolytic cleavage, radical formation, and darkening of the material.

-

Storage: Must be stored at 2–8°C , under inert gas (Argon/Nitrogen), and protected from light.

Synthesis & Application Workflow

The following Graphviz diagram details the standard synthesis route and its downstream application in heterocycle formation.

Figure 2: Synthesis pathway from the acetophenone precursor and divergent applications in heterocyclic chemistry.

Experimental Characterization Protocols

To ensure the integrity of this intermediate before use in high-value API synthesis, the following analytical protocols are recommended.

HPLC Purity Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Strong absorption due to phenacyl chromophore).

-

Retention Time: Expect late elution relative to the non-brominated starting material due to increased lipophilicity (+Br).

NMR Spectroscopy Validation

The

-

Solvent: CDCl

or DMSO-d -

Key Signal (Diagnostic): A sharp singlet integrating to 2H at

4.40 – 4.50 ppm . This corresponds to the-

Note: If this signal is split or shifted upfield (< 4.0 ppm), it indicates hydrolysis (alcohol) or starting material (methyl ketone).

-

-

Aromatic Region:

- ~7.9 - 8.0 ppm: dd (H-6, ortho to carbonyl).

- ~7.4 - 7.5 ppm: m (H-4).

- ~7.1 ppm: dd (H-3, ortho to Fluorine).

Handling, Safety & Toxicology (MSDS Summary)

DANGER: Corrosive & Lachrymator

This compound is an alkylating agent and a potent irritant to mucous membranes.

| Hazard Class | GHS Category | Precautionary Statement |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage. |

| Eye Damage | Category 1 | H318: Causes serious eye damage.[7] |

| Specific Target Organ | Category 3 | H335: May cause respiratory irritation (Lachrymator). |

Operational Protocols:

-

Engineering Controls: All weighing and transfer operations must be performed inside a certified chemical fume hood.

-

Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating capability before cleanup.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

References

-

Sigma-Aldrich. 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone Product Specification & CAS Data. Retrieved from .

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethanone (Analogous Physicochemical Data). National Library of Medicine. Retrieved from .

-

Asian Journal of Organic & Medicinal Chemistry.Ultrasound Assisted Synthesis of

-Bromoacetophenones. (Methodology for synthesis). Retrieved from . -

ChemicalBook. Synthesis and Safety Data for Fluorinated Phenacyl Bromides. Retrieved from .

Sources

- 1. 746630-36-4|2-Bromo-1-(2,4,6-trifluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1192313-64-6|2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 4. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

Technical Guide: Solubility & Handling of 5-Chloro-2-Fluorophenacyl Bromide

This guide details the solubility profile, handling protocols, and solvent selection strategies for 5-chloro-2-fluorophenacyl bromide (also known as 2-bromo-1-(5-chloro-2-fluorophenyl)ethan-1-one ).

Executive Summary

5-Chloro-2-fluorophenacyl bromide is a highly reactive

Critical Safety Warning: This compound is a severe lachrymator and alkylating agent. All solubility experiments must be conducted in a certified chemical fume hood. Glassware must be chemically neutralized before removal from the hood.

Physicochemical Profile

Understanding the structural drivers of solubility is essential when empirical data is limited.

| Property | Value / Characteristic | Impact on Solubility |

| Structure | High affinity for halogenated and polar aprotic solvents. | |

| Molecular Weight | ~251.48 g/mol | Moderate size; kinetics of dissolution are generally fast. |

| Physical State | Crystalline Solid (White to off-white) | Requires energy (heat/sonication) to overcome lattice energy in non-polar solvents. |

| Polarity | Moderate (Dipole from C=O, C-F, C-Cl, C-Br) | Soluble in polar aprotic media; poor solubility in pure water. |

| Reactivity | High ( | Avoid: Nucleophilic solvents (primary amines, thiols) or basic alcohols for long-term storage. |

Solubility Landscape

The following data synthesizes empirical trends from the phenacyl bromide class (e.g., 4-chlorophenacyl bromide) and specific structural analysis of the 5-chloro-2-fluoro analog.

A. Primary Solvent Classes

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform ( | Excellent (>100 mg/mL) | Ideal for extraction, transport, and initial dissolution. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High (>50 mg/mL) | Preferred media for nucleophilic substitution ( |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good (20–50 mg/mL) | Useful for Grignard reactions or low-temp lithiation; Ether is good for precipitation. |

| Esters | Ethyl Acetate (EtOAc) | Moderate-Good | Standard solvent for TLC spotting and column chromatography. |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Recrystallization: Soluble when hot, sparingly soluble when cold. Risk: Solvolysis over time. |

| Hydrocarbons | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Used as an anti-solvent to precipitate the product from EtOAc or DCM. |

| Aqueous | Water | Insoluble | Product precipitates immediately; water is used to wash away inorganic salts. |

B. Stability in Solution

-

In Alcohols: Stable for short durations (e.g., during recrystallization). Prolonged storage in Methanol/Ethanol can lead to hemiketal formation or slow solvolysis, especially if traces of acid/base are present.

-

In DMSO/DMF: Stable at room temperature. Heating >80°C for extended periods can cause decomposition (oxidative degradation).

-

In Acetone: Avoid using acetone with strong bases, as it can condense with the ketone.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating method to determine exact solubility for your specific batch/purity.

-

Preparation: Weigh 100 mg of 5-chloro-2-fluorophenacyl bromide into a pre-tared 4 mL vial.

-

Addition: Add the target solvent in 100

L increments using a micropipette. -

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

-

Observation: Check for clarity. If solid remains, repeat step 2.

-

Calculation:

-

Validation: Cool the solution to 4°C. If precipitation occurs, the room temperature solubility is close to saturation.

Protocol B: Recrystallization (Purification)

The standard method to remove impurities using solubility differentials.

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Methanol).

-

Filtration: If insoluble particles remain (inorganic salts), filter rapidly while hot.

-

Crystallization: Remove from heat. Add Hexane dropwise until a faint turbidity persists.

-

Cooling: Allow to cool to room temperature undisturbed, then place in an ice bath (0°C) for 1 hour.

-

Collection: Filter crystals via vacuum filtration. Wash with cold Hexane/Ethanol (9:1 ratio).

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the intended application.

Caption: Decision matrix for selecting the optimal solvent system based on experimental goals.

Figure 2: Lachrymator Neutralization Workflow

Handling this compound requires a specific decontamination workflow to ensure safety.

Caption: Mandatory decontamination protocol to neutralize lachrymatory residues before glassware cleaning.

References

-

Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[1][2][3][4][5][6] Organic Syntheses, 19, 24. (Foundational solubility and synthesis data for the phenacyl bromide class).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone. (Specific hazard identification and physical state data).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (Analogous physicochemical properties for fluorinated phenacyl bromides).

- Kröhnke, F. (1934). Über -Halogen-ketone. Berichte der deutschen chemischen Gesellschaft. (Classic mechanistic insight into haloketone reactivity and solubility).

Sources

safety data sheet (SDS) for 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

CAS No: 725743-40-8 Document Type: Advanced Handling & Reactivity Protocol Version: 2.0 (Scientific Application Standard)[1]

Part 1: Molecular Identity & Reactivity Profile

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone . As a highly reactive

Physicochemical Characterization

| Property | Specification | Operational Implication |

| CAS Number | 725743-40-8 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | MW: 251.48 g/mol . Heavy halogenation increases lipophilicity. | |

| Physical State | Solid (Crystalline) | Low vapor pressure until heated or dissolved. |

| Reactivity Class | Lachrymator .[1] Potent alkylating agent ( | |

| Storage | 2–8°C, Inert Gas | Hydrolysis releases HBr gas (corrosive fog). |

| Solubility | DCM, THF, EtOAc | Poor water solubility; hydrolyzes slowly in aqueous media. |

The Mechanism of Hazard (Why it Burns)

Unlike simple acids that burn via proton donation, this molecule causes chemical burns through cysteine alkylation . The

-

Biological Target: The TRPA1 ion channel (The "Wasabi Receptor") in sensory nerve endings.

-

Reaction: The thiol (-SH) groups on the receptor attack the

-carbon, displacing the bromide ion.[1] This covalent modification triggers a massive influx of calcium ions, perceived by the brain as excruciating burning pain.

Part 2: Operational Protocols (The Self-Validating System)

Safety with lachrymators is not about "being careful"; it is about engineering controls that validate their own efficacy.

The "Zero-Vapor" Handling Protocol

Objective: Prevent the release of lachrymatory aerosols during weighing and transfer.[1]

-

Engineering Control: All operations must occur within a certified chemical fume hood (Face velocity > 100 fpm).

-

PPE Layering (Causality):

-

Inner Layer: Nitrile (dexterity).

-

Outer Layer:Silver Shield / Laminate (Critical).

-Haloketones can permeate standard nitrile gloves in minutes.[1]

-

-

The "Cold-Weigh" Technique:

-

Remove the container from the refrigerator (4°C) immediately before weighing.

-

Why? Lower temperature = Lower vapor pressure = Reduced lachrymatory potential.

-

Validation: If you smell sweetness or feel eye irritation, the containment has failed. Stop immediately.

-

Synthesis Workflow: Heterocycle Formation

This compound is typically reacted with thioamides or amidines. The following protocol ensures high yield while mitigating HBr formation.

Reaction: Hantzsch Thiazole Synthesis (Example)

Step-by-Step:

-

Solvent Selection: Use anhydrous Ethanol or DMF. Avoid water to prevent hydrolysis.

-

Scavenger Addition: Add a mild base (e.g.,

or Triethylamine) to neutralize the HBr byproduct.-

Self-Validating Step: Monitor the pH of the headspace using wet pH paper. If it turns red, HBr is escaping; increase scrubbing or base concentration.

-

-

Quenching (The "Kill" Step): Never dispose of reaction mixtures directly. Treat with 10% Aqueous Sodium Thiosulfate .[1]

Part 3: Emergency Response & Decontamination

In the event of exposure, water alone is often insufficient due to the lipophilic nature of the compound and the rapid onset of alkylation.

Decontamination Matrix

| Exposure Route | Immediate Action | Scientific Rationale |

| Skin Contact | Blot (do not rub), then wash with soap and water or PEG-400.[1] | PEG-400 solubilizes the lipophilic ketone better than water alone.[1] Rubbing drives the alkylator deeper into the dermis. |

| Eye Contact | Flush with water for 15+ mins.[2][4][5][6][7] | Mechanical removal is the only option; damage is often instantaneous. |

| Spill Cleanup | Do not wipe dry. Cover with Sodium Thiosulfate solution. | Chemical neutralization ( |

Waste Disposal[1][4][6]

-

Classification: Hazardous Organic Waste (Halogenated).

-

Pre-treatment: All glassware and syringes must be rinsed with the thiosulfate "kill solution" before leaving the fume hood.

-

Labeling: Clearly mark waste containers as "Contains Lachrymator" to protect waste management personnel.

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone (CAS 725743-40-8).[1][8] Merck KGaA. Link

-

PubChem. (2024). Compound Summary: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Analogous Safety Data).[1] National Center for Biotechnology Information. Link[1]

-

Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Lachrymators. United States Department of Labor. Link[1]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

-

Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell, 124(6), 1269-1282.[1] (Mechanism of lachrymatory action).[9] Link[1]

Sources

- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. combi-blocks.com [combi-blocks.com]

- 3. fishersci.es [fishersci.es]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]

- 8. 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone | 725743-40-8 [sigmaaldrich.com]

- 9. The MSDS HyperGlossary: Lachrymator [ilpi.com]

Technical Guide to the Physicochemical Characterization of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone: Melting and Boiling Point Determination

Abstract

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative with potential applications as a key intermediate in pharmaceutical synthesis. As with any novel chemical entity destined for drug development, a thorough characterization of its fundamental physicochemical properties is a prerequisite for further investigation. This guide provides a comprehensive overview of the theoretical principles and detailed experimental protocols for determining two of the most critical of these properties: the melting point and the boiling point. The methodologies presented herein are tailored for research scientists and drug development professionals, emphasizing accuracy, reproducibility, and the rationale behind procedural choices to ensure data integrity. While specific experimental values for this compound are not widely published, this document serves as a standard operating procedure for their empirical determination.

Introduction: The Critical Role of Phase Transition Data in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent upon a deep understanding of its physicochemical properties.[1][2][3][4] These characteristics, such as melting point and boiling point, are not mere data points; they are foundational pillars that dictate a compound's purity, stability, and suitability for formulation.[5][6]

-

Purity Assessment: A sharp and narrow melting point range is a primary indicator of a crystalline solid's purity. Conversely, a depressed and broad melting range often signifies the presence of impurities.[7][8][9]

-

Stability and Formulation: The melting point influences the choice of drying conditions, milling processes, and the overall physical stability of the active pharmaceutical ingredient (API). It is a key parameter in pre-formulation studies, guiding the development of stable and effective dosage forms.

-

Identification and Characterization: The melting and boiling points are characteristic physical constants for a pure substance under a given pressure, serving as crucial data for its identification and characterization.

This guide provides authoritative, field-proven protocols for the precise determination of the melting and boiling points of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone, a compound for which such data is not yet established in the literature.

Melting Point Determination: A Measure of Purity and Identity

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range.[8][9] The presence of even minor impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range.

Causality Behind Experimental Choices: Capillary Method

The capillary method is the most universally accepted and practiced technique for melting point determination due to its simplicity, small sample requirement, and high accuracy when performed correctly.[10][11] We will focus on the use of a modern digital melting point apparatus, which offers superior temperature control and reduces operator-dependent variables compared to manual setups like the Thiele tube.[7][10]

Key Principles for a Self-Validating System:

-

Sample Preparation: The sample must be completely dry and finely powdered. Residual solvent can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer.[12]

-

Capillary Packing: A sample height of 2-3 mm is critical. Too much sample will cause a temperature gradient within the sample itself, leading to an artificially broad melting range.[11][12]

-

Heating Rate: A slow heating rate (1-2 °C per minute) around the melting point is the single most important parameter for an accurate measurement.[13] A rapid temperature ramp does not allow the sample and the thermometer to reach thermal equilibrium, resulting in a reading that lags behind the actual melting temperature.

Experimental Protocol: Melting Point Determination

This protocol details the steps for determining the melting point of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone using a standard digital melting point apparatus.

-

Sample Preparation:

-

Ensure the sample of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is completely dry. If necessary, dry the sample under a vacuum.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder.

-

-

Capillary Tube Loading:

-

Take a capillary melting point tube (sealed at one end).

-

Press the open end of the capillary tube into the powdered sample until a small amount of solid is forced into the tube.[9]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.

-

To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube (or a piece of PVC pipe) onto the benchtop. The bouncing action will compact the powder.[12]

-

Repeat until the packed sample height is 2-3 mm.

-

-

Measurement:

-

Set the starting temperature on the melting point apparatus to approximately 20 °C below the expected (or roughly determined) melting point.[12]

-

Set the heating rate (ramp rate) to 1-2 °C per minute.

-

Once the apparatus reaches the start temperature, insert the packed capillary tube into the sample holder.[14]

-

Observe the sample through the magnified viewing lens.

-

Record T1 (Onset Point): The temperature at which the first droplet of liquid becomes visible within the solid.[12]

-

Record T2 (Clear Point): The temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid.[11][13]

-

-

Data Reporting and Cleanup:

-

Report the result as a melting range (T1 - T2).

-

Allow the apparatus to cool significantly before performing another measurement. Always use a fresh sample and a new capillary tube for each determination.[12]

-

Data Presentation: Melting Point

The results of the melting point determination should be recorded systematically.

| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |

| T1 (Onset of Melting) | e.g., 45.5 °C | e.g., 45.7 °C | e.g., 45.6 °C | 45.6 °C |

| T2 (Completion of Melting) | e.g., 46.8 °C | e.g., 47.0 °C | e.g., 46.9 °C | 46.9 °C |

| Melting Range | 45.5 - 46.8 °C | 45.7 - 47.0 °C | 45.6 - 46.9 °C | 45.6 - 46.9 °C |

| Observations | Off-white powder melted to a clear, colorless liquid. |

Note: The values presented are placeholders for illustrative purposes.

Workflow Visualization: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination: Characterizing the Liquid Phase

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] Unlike melting points, boiling points are highly sensitive to pressure; therefore, it is imperative to record the ambient pressure at the time of measurement.

Causality Behind Experimental Choices: Micro-Scale Method

For novel compounds synthesized in a research setting, sample quantities are often limited. Therefore, micro-scale boiling point determination methods are essential. The Siwoloboff method, often carried out in a Thiele tube or a similar heating block, is ideal as it requires only a small amount of liquid (less than 0.5 mL).[15][16][17]

Key Principles for a Self-Validating System:

-

Vapor Pressure Equilibrium: The method relies on trapping the compound's vapor in an inverted capillary tube. As the liquid is heated, the trapped air and then the compound's vapor will exit, creating a stream of bubbles. The boiling point is determined upon cooling, precisely when the vapor pressure inside the capillary equals the external atmospheric pressure, causing the liquid to be drawn back into the capillary.[16]

-

Controlled Heating and Cooling: As with melting point determination, a slow, controlled change in temperature is vital. The sample should be heated until a steady stream of bubbles emerges, indicating that the vapor has displaced all the air. The determination is made during the cooling phase to avoid errors from superheating.[16][18]

Experimental Protocol: Micro Boiling Point (Siwoloboff Method)

This protocol details the steps for determining the boiling point of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone using the Siwoloboff method in a Thiele tube.

-

Apparatus Assembly:

-

Attach a small test tube (e.g., a 75x10mm Durham tube) to a thermometer using a rubber band or a slice of rubber tubing. The bottom of the test tube should be level with the thermometer bulb.[16]

-

Add approximately 0.3-0.5 mL of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone to the test tube.

-

Take a capillary melting point tube and place it inside the test tube with the open end down.[18]

-

Secure the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level and positioned for even heating.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or heat gun.[16]

-

As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands.

-

Continue heating until a rapid, continuous stream of bubbles is observed exiting the capillary. This indicates the liquid is boiling, and its vapor has filled the capillary.[18][19]

-

Remove the heat source and allow the apparatus to cool slowly while observing the capillary.

-

Record the Boiling Point: The moment the bubbling stops and the liquid is drawn up into the capillary tube, record the temperature on the thermometer. This is the boiling point.[15][16]

-

-

Data Reporting:

-

Record the observed boiling point and the ambient atmospheric pressure.

-

If necessary, a pressure correction can be applied to normalize the boiling point to standard pressure (760 mmHg).

-

Data Presentation: Boiling Point

| Parameter | Trial 1 | Trial 2 | Average |

| Observed Boiling Point | e.g., 285 °C | e.g., 286 °C | 285.5 °C |

| Atmospheric Pressure | e.g., 755 mmHg | e.g., 755 mmHg | 755 mmHg |

| Observations | Steady stream of bubbles observed before cooling. Liquid drawn into capillary upon cooling. |

Note: The values presented are placeholders for illustrative purposes.

Workflow Visualization: Micro Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The determination of melting and boiling points are fundamental assays in the characterization of any NCE, including 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone. Adherence to the rigorous, self-validating protocols outlined in this guide will ensure the generation of accurate and trustworthy data. This information is indispensable for assessing purity, confirming identity, and providing the foundational data required for subsequent stages of pharmaceutical development. By understanding the causality behind each experimental step, researchers can confidently characterize novel compounds and make informed decisions in the drug discovery pipeline.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Laboratory Equipment. (2023, May 8). Measuring the Melting Point. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

-

The Chymist. (n.d.). Micro Boiling Point Determination. [Link]

-

Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. [Link]

-

O'Dowd, L., & Perkin, F. M. (1908). DETERMINATION OF BOILING POINTS OF VERY SMALL QUANTITIES OF LIQUIDS. Zenodo. [Link]

-

Kypreos, D. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Grokipedia. (n.d.). Siwoloboff method. [Link]

-

University of Alberta. (n.d.). BOILING POINT DETERMINATION. [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. [Link]

-

Fiveable. (2025, September 15). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

De, B., & Yalkowsky, S. H. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. ACS Publications. [Link]

-

Martin, G. E., et al. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Malik, R., & Kamble, G. (2014, June 15). physicochemical property of drug molecules with respect to drug actions. Journal of Bio Innovation. [Link]

-

Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions: D... [Link]

-

Thompson Rivers University. (n.d.). Melting Point Determination. [Link]

-

BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]

Sources

- 1. raytor.com [raytor.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. jbino.com [jbino.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. athabascau.ca [athabascau.ca]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. westlab.com [westlab.com]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. thinksrs.com [thinksrs.com]

- 14. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. grokipedia.com [grokipedia.com]

- 18. chymist.com [chymist.com]

- 19. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

structural formula of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

An In-Depth Technical Guide to 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

Executive Summary: This guide provides a comprehensive technical overview of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone, a key halogenated ketone intermediate. With the CAS Number 725743-40-8, this compound is of significant interest to researchers and professionals in pharmaceutical and agrochemical development. Its trifunctional halogen substitution pattern (F, Cl, Br) offers a unique combination of reactivity and metabolic stability, making it a valuable building block for synthesizing complex molecular architectures and active pharmaceutical ingredients (APIs). This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for analytical characterization, discusses its applications in drug discovery, and establishes rigorous safety and handling procedures.

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a specialized α-bromoketone that serves as a pivotal intermediate in organic synthesis. The strategic placement of three different halogen atoms on a compact phenyl ethanone scaffold imparts distinct and valuable chemical properties. The fluorine atom at the ortho-position and the chlorine atom at the meta-position to the acetyl group significantly influence the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of derivative compounds.[1][2] The α-bromo group provides a highly reactive site for nucleophilic substitution, making it an excellent precursor for the construction of a wide array of heterocyclic systems and other functionalized molecules.[3]

The utility of such building blocks is well-established in medicinal chemistry for developing APIs with potential antibacterial, antifungal, or anti-inflammatory properties.[3] This guide serves as a senior-level resource, elucidating the critical technical aspects of this compound to facilitate its effective and safe use in research and development settings.

Physicochemical and Structural Properties

The fundamental properties of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone are summarized below. These data are critical for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 725743-40-8 | [4] |

| Molecular Formula | C₈H₅BrClFO | [4] |

| Molecular Weight | 251.48 g/mol | [4] |

| IUPAC Name | 2-bromo-1-(5-chloro-2-fluorophenyl)ethanone | [4] |

| Synonyms | 2-bromo-1-(5-chloro-2-fluorophenyl)ethan-1-one | [4] |

| Appearance | Off-white to light yellow solid/crystal | [3] |

| Purity | ≥96% | [4] |

| Storage Conditions | Refrigerate at 2-8°C under an inert atmosphere | [4][5] |

| InChI Key | KHHKWCFGQAYBFK-UHFFFAOYSA-N | [4] |

Structural Diagram

The chemical structure is visualized below, highlighting the key functional groups.

Caption: Structure of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone.

Synthesis Protocol and Mechanistic Rationale

The most direct and industrially scalable synthesis of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone involves the selective α-bromination of its ketone precursor, 1-(5-chloro-2-fluorophenyl)ethanone. This electrophilic substitution is typically acid-catalyzed.

Experimental Protocol

Objective: To synthesize 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone via bromination of 1-(5-chloro-2-fluorophenyl)ethanone.

Materials:

-

1-(5-chloro-2-fluorophenyl)ethanone (1.0 eq)

-

Copper(II) Bromide (CuBr₂) (2.1 eq)[6]

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

-

Reaction Setup: Charge a round-bottom flask with 1-(5-chloro-2-fluorophenyl)ethanone (1.0 eq) and Ethyl Acetate (approx. 50 mL per gram of starting material).

-

Reagent Addition: Add Copper(II) Bromide (2.1 eq) to the solution. The use of CuBr₂ is advantageous as it is a solid, easy to handle, and provides a controlled release of bromine, minimizing the formation of dibrominated byproducts compared to using liquid Br₂.[6]

-

Reaction Conditions: Heat the mixture to 60°C and stir vigorously for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solid copper(I) bromide byproduct is removed by filtration.

-

Extraction & Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as an off-white to light yellow solid.[6]

Synthesis Workflow Diagram

Caption: Standard workflow for analytical characterization.

Applications in Drug Development and Research

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is not an end-product but a high-value intermediate. Its primary application lies in providing a reactive "handle" for constructing more complex molecules.

-

Synthesis of Heterocycles: The α-bromoketone moiety is a classic electrophile for reactions like the Hantzsch thiazole synthesis (reacting with a thioamide) or imidazole synthesis. These heterocyclic cores are prevalent in a vast number of marketed drugs.

-

Precursor for APIs: The compound serves as a starting material for multi-step syntheses of proprietary APIs. [7]The fluorophenyl group is a well-known pharmacophore that can improve metabolic stability and binding affinity by participating in favorable electrostatic interactions. [2]* Fragment-Based Drug Discovery: As a fragment containing multiple halogens, it can be used in screening libraries to identify initial binding interactions with biological targets. The reactive bromine allows for subsequent fragment elaboration to improve potency.

The presence of fluorine is particularly noteworthy. Its small size and high electronegativity can drastically alter a molecule's pKa, lipophilicity, and conformation, making it a "magic bullet" in modern drug design to fine-tune pharmacokinetic and pharmacodynamic properties. [2]

Safety, Handling, and Storage

Compounds of this class are potent lachrymators and are corrosive. All handling must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. [8] |

| Corrosive to Metals | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals. |

Protocol for Safe Handling

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [8] * Skin Protection: Wear a flame-retardant lab coat and impervious gloves (e.g., nitrile, neoprene). [8] * Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge. [8]* First Aid Measures:

-

Inhalation: Remove person to fresh air immediately. Get emergency medical help. [8] * Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [8] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [8] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately. [8]* Storage: Store locked up in a cool, dry, well-ventilated area away from incompatible materials such as strong bases. [9]Keep the container tightly sealed and refrigerated (2-8°C). [4]

-

Conclusion

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a strategically designed chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its well-defined reactivity, combined with the beneficial properties imparted by its halogenated aromatic ring, makes it a valuable tool for medicinal and synthetic chemists. Adherence to the rigorous synthesis, characterization, and safety protocols outlined in this guide is paramount to harnessing its full potential while ensuring operational safety and experimental reproducibility.

References

- Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.

-

ChemBK. 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone. [Link]

-

MySkinRecipes. 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. [Link]

-

Jingye Pharmaceutical. What Is 2-Bromoacetoamino-2′,5-Dichloro Benzophenone? Applications & Properties. [Link]

-

Singh, I., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone [myskinrecipes.com]

- 4. 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone | 725743-40-8 [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 7. News - What Is 2-Bromoacetoamino-2',5-Dichloro Benzophenone? Applications & Properties [jingyepharma.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Toxicity and Safe Handling of Fluorinated Alpha-Bromo Ketones

Foreword: The Double-Edged Sword of Reactivity

Fluorinated alpha-bromo ketones are powerful synthetic intermediates, prized in medicinal chemistry and drug development for their ability to serve as versatile building blocks. The strategic incorporation of both fluorine and bromine atoms flanking a ketone creates a unique trifecta of reactivity, enabling complex molecular constructions. The electron-withdrawing nature of the halogens activates the carbonyl group and provides two distinct leaving groups for sequential nucleophilic substitutions. However, the very chemical properties that make these compounds synthetically valuable also render them significant biological hazards. Their high reactivity translates to potent alkylating capabilities and the potential for releasing toxic byproducts. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to understand, respect, and safely manage the risks associated with these indispensable yet hazardous reagents.

Toxicological Profile: Understanding the Inherent Hazards

Direct and comprehensive toxicological data for every specific fluorinated alpha-bromo ketone is often unavailable. Therefore, a robust understanding of their potential hazards must be extrapolated from the well-documented toxicities of their structural components: α-haloketones and organofluorine compounds.

The Alkylating Threat of α-Haloketones

Alpha-haloketones are a class of potent electrophiles. The primary mechanism of their toxicity is through covalent modification of biological nucleophiles, such as the thiol groups in cysteine residues and the imidazole groups in histidine residues within proteins.[1] This indiscriminate alkylation can lead to enzyme inactivation, disruption of cellular signaling, and induction of oxidative stress.

-

Lachrymatory and Irritant Effects: Many simple alpha-bromo ketones, like bromoacetone, are powerful lachrymators (tear-producing agents) and severe irritants to the skin, eyes, and respiratory tract.[2][3] This is an immediate indicator of their high reactivity with biological tissues.

-

Systemic Toxicity: Inhalation is a primary route of exposure, with toxicity primarily affecting the upper respiratory tract.[4] Studies on related α,β-unsaturated ketones show that exposure can lead to lesions, hyperplasia, and metaplasia in the nasal cavity.[5] While systemic effects can be less pronounced, absorption through the skin or ingestion can lead to broader toxicity.[2][6]

The Fluorine Factor: Unique Metabolic Dangers

The presence of fluorine introduces additional, complex toxicological considerations. The carbon-fluorine bond is exceptionally strong, yet under specific metabolic conditions, fluorine can be released or influence the molecule's transformation into highly toxic metabolites.[7][8]

-

Enhanced Electrophilicity: Fluorine's strong electron-withdrawing effect further activates the α-carbon, potentially making fluorinated alpha-bromo ketones even more potent alkylating agents than their non-fluorinated counterparts.

-

Metabolic Formation of Toxic Byproducts: A significant concern is the metabolic conversion of fluorinated compounds into toxic metabolites. One of the most dangerous is fluoroacetic acid , a potent inhibitor of the Krebs cycle.[7][8] It has been proposed that α-fluoroketones can undergo a Baeyer-Villiger-type oxidation in vivo to produce fluoroacetic acid, a pathway facilitated by the electronegativity of the α-fluorine atom.[8]

| Compound Class | Primary Toxic Mechanism | Observed Effects | Potential Metabolite |

| α-Bromo Ketones | Alkylation of nucleophilic residues (e.g., Cysteine) | Severe irritation (skin, eyes, respiratory), lachrymation, cellular damage.[2][3] | N/A |

| α-Fluoro Ketones | Enhanced alkylation, metabolic conversion | Similar to bromo ketones, potential for severe systemic toxicity.[9] | Fluoroacetic Acid.[7][8] |

| α-Diketones | Covalent modification of arginine residues | Respiratory tract damage, bronchial fibrosis.[1][10][11] | N/A |

Hazard Mitigation: A Multi-Layered Approach

Safe handling of these reagents is predicated on a "multiple lines of defense" philosophy, combining engineering controls, stringent administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the researcher from the hazard. Under no circumstances should fluorinated alpha-bromo ketones be handled on an open bench.

-

Fume Hood: All manipulations, including weighing, transfers, reaction setup, and workup, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

-

Ventilation: The laboratory should have adequate general ventilation (6-12 air changes per hour) to dilute any fugitive emissions that may escape primary containment.

-

Specialized Equipment: For larger quantities or more hazardous derivatives, the use of a glovebox or a continuous flow reactor can provide a higher level of containment and safety.[12][13]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should not be relied upon as the primary means of protection. The correct selection is critical.

-

Hand Protection: A single pair of standard nitrile gloves is insufficient. Double-gloving is mandatory, typically with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) over a standard nitrile inner glove.[14] Gloves must be inspected for pinholes before each use and changed immediately upon suspected contact.

-

Eye and Face Protection: Chemical splash goggles that seal around the eyes are the minimum requirement.[15] Due to the severe irritant nature and potential for splashes, a full-face shield must be worn over the goggles during all transfers, workups, and quenching procedures.[15][16]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[14] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[16]

-

Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[15]

Caption: Workflow for the deactivation of residual waste.

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an exposure or spill is critical.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. [17]Seek immediate medical attention. Do not use neutralizing creams or ointments unless directed by a medical professional.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [18][19]Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately. [2]If breathing is difficult, administer oxygen. Seek immediate medical attention.

Spill Response

-

Small Spill (less than 100 mL, contained in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools into a labeled, sealed container for hazardous waste disposal. [2][19] 4. Decontaminate the area with a suitable solution (as described in section 3.3) followed by soap and water.

-

-

Large Spill (outside of a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Call your institution's emergency response team (e.g., Environmental Health & Safety).

-

Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

-

References

-

LCSS: FLUORINE. (1995). National Academy of Sciences. Retrieved from [Link]

-

Cunningham, M. L., et al. (2001). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicology, 169(3), 237-246. Retrieved from [Link]

-

SAFETY DATA SHEET - Bromoacetone. (2015). Chem Service. Retrieved from [Link]

-

Gemoets, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-47. Retrieved from [Link]

-

Gemoets, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Figshare. Retrieved from [Link]

-

How to Safely Handle Fluoroantimonic Acid in Laboratories? (2025). Patsnap. Retrieved from [Link]

-

Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

-

Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

-

Personal Protective Equipment. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

-

Gagnaire, F., et al. (2002). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. Toxicology, 173(1-2), 117-129. Retrieved from [Link]

-

Morgan, D. L., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. Toxicologic Pathology, 44(5), 763-783. Retrieved from [Link]

-

Morgan, D. L., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Toxicologic Pathology, 44(5), 763-783. Retrieved from [Link]

-

Thompson, J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 34(1), 1-8. Retrieved from [Link]

-

Kim, D., et al. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. ACS Catalysis, 12(15), 9422-9429. Retrieved from [Link]

-

Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 21-29. Retrieved from [Link]

-

Ley, S. V., et al. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (17), 2335-2337. Retrieved from [Link]

-

Martinez-Montero, L., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. Retrieved from [Link]

-

Martinez-Montero, L., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Angewandte Chemie International Edition, 60(33), 18131-18136. Retrieved from [Link]

-

Burry, L. C., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-428. Retrieved from [Link]

-

Thompson, J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 34(1), 1-8. Retrieved from [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.

-

Ley, S. V., et al. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. ResearchGate. Retrieved from [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 16. cdc.gov [cdc.gov]

- 17. LCSS: FLUORINE [web.stanford.edu]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. fishersci.com [fishersci.com]

literature review of 5-chloro-2-fluorophenacyl bromide derivatives

Executive Summary

In the landscape of modern medicinal chemistry, 5-chloro-2-fluorophenacyl bromide (also known as 2-bromo-1-(5-chloro-2-fluorophenyl)ethan-1-one ) has emerged as a high-value "privileged scaffold." Its utility lies not merely in its reactivity as an

This technical guide provides a comprehensive review of the synthesis, reactivity, and biological application of this scaffold. We move beyond basic protocols to explore the mechanistic causality of its reactions and the structure-activity relationships (SAR) that make its derivatives potent antimicrobial and anticancer candidates.

Part 1: The Chemical Foundation

The Scaffold Architecture

The core molecule is an

-

The Electrophile: The C-Br carbon is highly electrophilic, primed for

displacement.[1] -

The Carbonyl: The adjacent carbonyl group activates the methylene protons and serves as a site for condensation.

-

The Phenyl Ring (The "Warhead"):

-

2-Fluoro: Provides metabolic blockage at the ortho position and influences conformation via electrostatic repulsion with the carbonyl oxygen.

-

5-Chloro: Increases lipophilicity and fills hydrophobic pockets in target enzymes (e.g., DNA gyrase, kinase domains).

-

Synthesis of the Core

The synthesis of the phenacyl bromide itself is the first critical step. It is typically achieved via the bromination of 5-chloro-2-fluoroacetophenone .

Mechanism: Electrophilic alpha-substitution.

Reagents: Liquid Bromine (

Critical Insight: The presence of the electron-withdrawing fluorine at the ortho position deactivates the ring but can also induce steric crowding. Control of temperature (

) is vital to prevent over-bromination (dibromination) or bromination of the aromatic ring.

Part 2: Synthetic Architectures & Derivatization

The primary utility of 5-chloro-2-fluorophenacyl bromide is as a precursor for 5-membered and fused heterocycles.

The Hantzsch Thiazole Synthesis (The "Workhorse")

The most extensively cited reaction is the condensation with thiourea or substituted thioamides . This yields 2-aminothiazoles, a class of compounds with proven biological activity (e.g., Abafungin, Pramipexole).

-

Pathway:

-

S-Alkylation: Sulfur nucleophile attacks the

-carbon, displacing bromide. -

Cyclization: The amine nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to the thiazole ring.

-

Imidazo[1,2-a]pyridine Formation

Reaction with 2-aminopyridine yields fused imidazo[1,2-a]pyridine systems. These are isosteres of indole and purine, making them excellent candidates for kinase inhibitors and GABA receptor ligands.

Hydrazinylthiazoles

Condensation with thiosemicarbazones yields hydrazinylthiazoles, which often exhibit superior antifungal profiles due to the extended conjugated system and additional hydrogen bond donors.

Part 3: Visualization of Synthetic Pathways

The following diagram maps the divergent synthesis pathways starting from the core scaffold.

Figure 1: Divergent synthetic pathways from the 5-chloro-2-fluorophenacyl bromide core.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted resources.

Protocol A: Synthesis of 4-(5-chloro-2-fluorophenyl)thiazol-2-amine

Objective: To synthesize the primary thiazole derivative via Hantzsch condensation.

Reagents:

-

5-Chloro-2-fluorophenacyl bromide (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute, 10 mL/mmol)

-

Ammonium hydroxide (for neutralization)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-fluorophenacyl bromide in absolute ethanol.

-

Why: Ethanol is polar enough to dissolve the reactants but allows the non-polar product to precipitate upon cooling or neutralization.

-

-

Addition: Add thiourea in a single portion.

-

Reflux: Attach a condenser and heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint 1 (TLC): Monitor using 20% EtOAc/Hexane. The starting bromide (

) should disappear; a new polar spot (

-

-

Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the HBr salt) may form.

-

Neutralization: Pour the mixture into ice water. Adjust pH to ~8–9 using ammonium hydroxide. This liberates the free base.

-

Filtration: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/water.

Yield Expectation: 75–85%. Characterization:

-

1H NMR (

): Look for the thiazole proton singlet around

Part 5: Medicinal Chemistry & SAR

The biological potency of derivatives stems from the specific halogenation pattern.

Structure-Activity Relationship (SAR) Logic

| Feature | Chemical Effect | Biological Consequence |

| 2-Fluoro | High electronegativity; small Van der Waals radius. | Mimics hydrogen but blocks metabolic oxidation at the ortho position. Increases potency against Gram-positive bacteria. |

| 5-Chloro | Lipophilic ( | Enhances membrane permeability. Fills hydrophobic pockets in bacterial DNA gyrase B subunit. |

| Thiazole Ring | Planar; H-bond acceptor (N) and donor ( | Acts as a bioisostere of the peptide bond; critical for binding to enzyme active sites. |